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Abstract

Bismuth iodide (Bils) is a layered semiconductor material of significant interest for applications
in radiation detection, photovoltaics, and optoelectronics.[1][2][3] Its performance in these
applications is intrinsically linked to its crystal structure and electronic properties, which are
highly sensitive to external stimuli such as pressure and temperature. Understanding the phase
transition behavior of Bils is therefore critical for material design, device fabrication, and
performance optimization. This technical guide provides a comprehensive overview of the
structural and electronic phase transitions in bismuth iodide, with a focus on pressure-induced
transformations. It consolidates quantitative data from recent studies, details the experimental
protocols used for characterization, and presents visual workflows and pathways to elucidate
the complex behaviors of this material. This document is intended for researchers, materials
scientists, and professionals in drug development utilizing advanced characterization
techniques.

Introduction to Bismuth lodide (Bils)
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Bismuth(lll) iodide is an inorganic compound that crystallizes in a layered rnombohedral
structure at ambient conditions.[4][5] The structure belongs to the R-3 space group and is
composed of honeycomb layers of edge-sharing Bile octahedra, held together by weak van der
Waals forces.[2][6] This layered nature results in anisotropic physical properties. The ambient
pressure form of Bils is a semiconductor with a bandgap reported in the range of 1.6 to 2.0 eV,
making it suitable for various optoelectronic applications.[5][7] The application of high pressure
dramatically alters the structural and electronic landscape of Bils, inducing a series of phase
transitions that are the primary focus of this guide.

Pressure-Induced Phase Transitions

The application of hydrostatic pressure is a powerful tool to modify the interatomic distances
and coordination environments in Bils, leading to significant changes in its crystal structure and
physical properties.

Structural Transformations

Under compression, Bils undergoes several structural phase transitions. The initial ambient-
pressure phase is a trigonal crystal structure (space group R-3).[6]

 Insulator-Metal Transition (Near 1.5 GPa): An early study reported a pressure-induced
insulator-metal transition near 1.5 GPa, accompanied by a drastic drop in the c/a lattice
parameter ratio.[8]

e Trigonal to Orthorhombic Transition (4.6 - 5.5 GPa): A well-documented phase transition
occurs from the ambient trigonal (hR24) phase to a denser, PuBrs-type orthorhombic
structure (0S16, space group Cmcm) at approximately 4.6 GPa.[9][10] This transition is
associated with a significant volume reduction of about 6.9% to 10.6%.[6][9] A key feature of
this transformation is the increase in the coordination number of the bismuth atom from 6 to
8, which is consistent with the pressure-coordination rule.[6][9]

¢ Rhombohedral to Monoclinic Transition (~8.8 GPa): Some X-ray diffraction studies have
identified a further structural phase transition from the rhombohedral phase to a monoclinic
structure at around 8.8 GPa.[38][11]

» High-Pressure Phases (>8.8 GPa): The orthorhombic high-pressure modification remains
stable up to at least 40 GPa.[9][10] First-principles calculations predict further transitions at
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much higher pressures, with a monoclinic P21/c phase at 7 GPa, transforming to a cubic Fm-
3m phase at 68 GPa, and finally an orthorhombic Pnma phase at pressures up to 133 GPa.
[12]

Electronic Transitions

The structural changes are intrinsically linked to profound modifications of the electronic band
structure.

e Band Gap Reduction: The band gap of Bils consistently decreases with increasing pressure.

[6][°]

e Semiconductor-to-Metal Transition (~35 GPa): Extrapolation of optical absorbance and band
gap measurements predicts a semiconductor-to-metal transition at approximately 35 GPa.[9]
[10] This metallization is consistent with results from band structure calculations.[9]

e P-N Type Switching: A remarkable reversible p-n type conductivity switching has been
observed during the semiconductor-semiconductor phase transition under pressure.[6] This
transition is accompanied by a substantial enhancement of the material's photoelectric
properties.[6]

Thermal Behavior

Compared to the dramatic effects of pressure, the thermal behavior of pure Bils at atmospheric
pressure is less complex.

o Thermal Stability: Thermogravimetric analysis (TGA) shows that Bils crystals are thermally
stable up to approximately 39-40°C, after which decomposition begins.[13]

e Melting and Decomposition: Differential Scanning Calorimetry (DSC) shows that pure Bils
powder does not exhibit any solid-state phase transitions before its melting point at around
408°C.[14] TGA/DTA analysis reveals decomposition stages starting from ~40°C, with an
endothermic peak observed at 73.33°C, attributed to the loss of iodine molecules.[13]
Crystals grown by the melt (Bridgman) method may contain Bi-rich phases that show
transitions at lower temperatures (e.g., 270°C, 285°C).[14]
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It is important to distinguish Bils from the related quasi-one-dimensional compound Bisl4, which
exhibits a temperature-induced topological phase transition between a weak topological
insulator (WTI) and a higher-order topological insulator (HOTI).[15][16][17]

Data Presentation

The following tables summarize the key quantitative data on the phase transitions and
properties of Bils.

Table 1: Crystal Structure Data for Key Bils Phases

Ambient Phase (Bi- High-Pressure High-Pressure
Property

1) Phase | Phase ll

Trigonal ) -
Crystal System Orthorhombic Monoclinic

(Rhombohedral)

Cmcm[6] or PuBrs- )
Space Group R-3 (No. 148)[4][6] P21/c (Predicted)[12]
type (0S16)[9][10]

Transition Pressure Ambient ~4.6 - 5.5 GPa[6][9] ~7 - 8.8 GPa[8][12]
Coordination No. (Bi) 6[6][9] 8[6][9]
Bulk Modulus (Bo) 11.7 - 14 GPa[6][10] 14.6 - 37 GPa[6][10]

Table 2: Pressure-Induced Electronic Transition Parameters
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Parameter Value Pressure Range Method
Insulator-Metal Electrical Resistivity,
N - ~1.5 GPa[8]

Transition Raman]8]
Semiconductor-Metal ~35 GPa (Predicted) Optical Absorbance,
Transition [6][9][10] Calculations[9][10]
Band Gap (Ambient) ~1.8 eV[7] 0 GPa Photoluminescence[7]
Band Gap (at 7.8 . .

1.14 eVI[6] 7.8 GPa Optical Analysis[6]
GPa)
Volume Collapse at . .

6.9% - 10.6%[6][9] ~4.6 GPa X-ray Diffraction[6][9]

Transition

Table 3: Thermal Properties of Bils at Atmospheric Pressure

Property Value Method
Melting Point 408.6 °C[14] DSC[14]
Boiling Point 542 °C

Thermal Stability Limit ~39.2 °C[13] TGA[13]
Primary Decomposition Peak 73.33 °C (Endothermic)[13] DTA[13]

Experimental Protocols

The characterization of phase transitions in Bils relies on a suite of sophisticated experimental

techniques.

Crystal Synthesis and Film Fabrication

High-quality single crystals and thin films are prerequisites for accurate phase transition
studies.

¢ Single Crystal Growth: Methods include the modified vertical Bridgman method and physical
vapor transport (PVT).[14][18]
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Thin Film Deposition: Techniques such as physical vapor transport, close space sublimation
(CSS), and solution processing (spin-coating) are commonly employed.[1][7]

High-Pressure Generation and Measurement

Diamond Anvil Cell (DAC): A DAC is used to generate static high pressures, often up to
several tens of GPa. The Bils sample is placed in a small hole within a metal gasket between
two diamond anvils.

Pressure Transmitting Medium: To ensure hydrostatic or quasi-hydrostatic pressure
conditions, a pressure-transmitting medium (e.g., helium, or a mixture of methanol and
ethanol) is loaded into the sample chamber along with the sample.[9][11]

Pressure Calibration: The pressure is typically measured in situ using the ruby fluorescence
technique, where the pressure-dependent shift of the R1 fluorescence line of a small ruby
chip placed in the sample chamber is monitored.

In-Situ Characterization Techniques

Angle-Dispersive Synchrotron X-ray Diffraction (ADXRD): This is the primary technique for
determining crystal structure under pressure. High-brilliance synchrotron X-ray sources are
used to obtain diffraction patterns from the small sample volume within the DAC.[6] The
diffraction patterns are then analyzed using methods like Le Bail fitting or Rietveld refinement
to identify the crystal structure, space group, and lattice parameters as a function of
pressure.[19][20]

High-Pressure Raman Spectroscopy: This technique probes the vibrational modes of the
crystal lattice. Phase transitions are identified by the appearance or disappearance of
Raman peaks, abrupt changes in their frequency (Raman shift) with pressure, or changes in
peak width.[2][8][21] The signal can vanish at very high pressures if the material becomes
metallic.[21]

Optical Absorption Spectroscopy: By measuring the transmission of light through the sample
in a DAC, the optical absorption edge can be determined. This allows for the calculation of
the band gap as a function of pressure.[9]

Thermal Analysis
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» Thermogravimetric Analysis (TGA): The sample is heated at a controlled rate in a specific
atmosphere, and its mass is continuously monitored. TGA provides information on thermal
stability, decomposition temperatures, and stoichiometry.[13]

 Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): In DSC/DTA,
the difference in heat flow or temperature between the sample and a reference is measured
as a function of temperature.[22] These techniques are used to detect thermal events such
as phase transitions (solid-solid), melting (solid-liquid), and crystallization by identifying
endothermic or exothermic peaks.[13][14]

Visualizations: Pathways and Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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